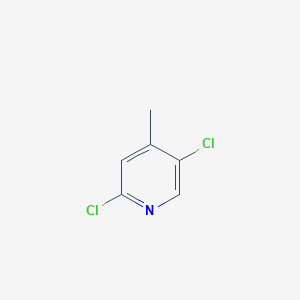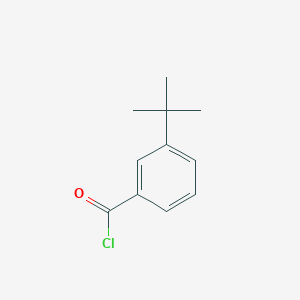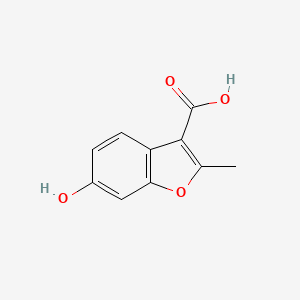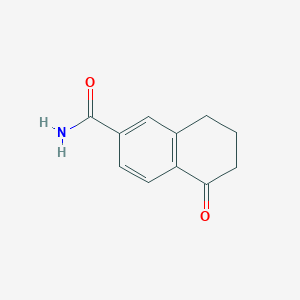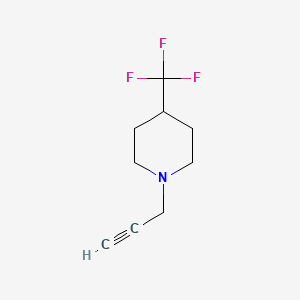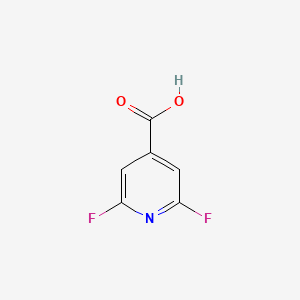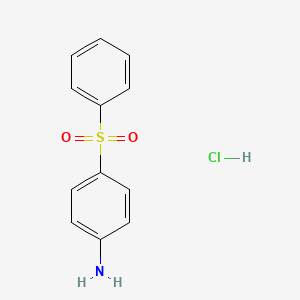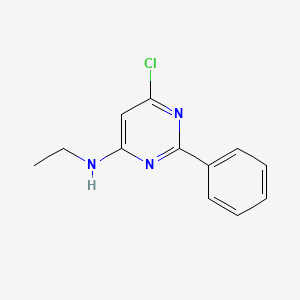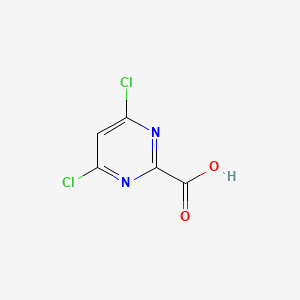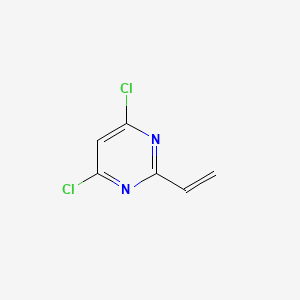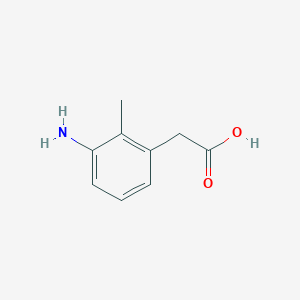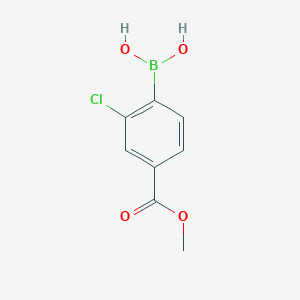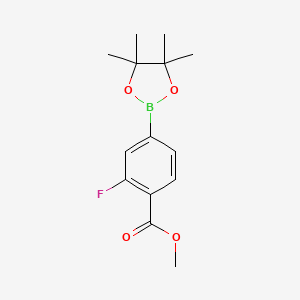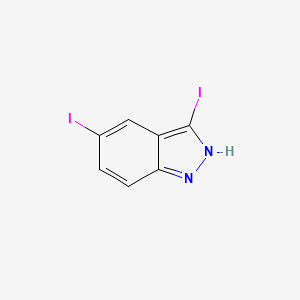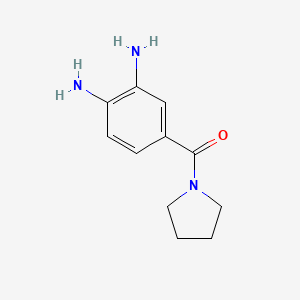
(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, also known as DAPM or RL-384, is a synthetic compound. It has the molecular formula C11H15N3O and a molecular weight of 205.26 . This compound has garnered attention for its potential therapeutic applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylaminophenol compounds, which are a class of heterocycle compounds containing amine and phenol groups, are synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
1. Synthesis and Memory Properties in Polyimides
(Gao et al., 2023) report the synthesis of asymmetric diamines, including (3,5-diaminophenyl)(pyrrolidin-1-yl)methanone, used for creating polyimides with high thermal stability and organic solubility. These polyimides exhibit nonvolatile memory behavior and are useful in flash memory-type storage devices.
2. Precipitation-Resistant Solution Formulation
(Burton et al., 2012) discuss the development of a solution formulation for a compound structurally similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. This formulation aims to increase in vivo exposure for poorly water-soluble compounds, potentially beneficial in early clinical and toxicological studies.
3. Molecular Structure and Physicochemical Properties
(Huang et al., 2021) focus on compounds structurally related to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, analyzing their crystal structure and physicochemical properties using density functional theory (DFT). This research highlights the importance of these compounds in structural chemistry and materials science.
4. Synthesis and Characterization of Polyimides and Nanocomposites
(Sadhasivam & Muthusamy, 2016) report the synthesis of optically active polyimides using a compound similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. The resulting polyimides and nanocomposites exhibit low dielectric constants and high thermal stability, making them valuable in electronic and materials applications.
properties
IUPAC Name |
(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIYEZFNRLYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

